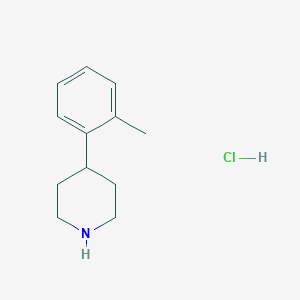
1-(4-ブロモフェニル)ピレン
概要
説明
1-(4-Bromophenyl)pyrene is a chemical compound with the molecular formula C22H13Br . It has attracted significant attention from researchers in recent years due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)pyrene consists of a pyrene core with a bromophenyl group attached. The IUPAC name is 1-(4-bromophenyl)pyrene and the SMILES notation is C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)Br .Physical And Chemical Properties Analysis
1-(4-Bromophenyl)pyrene is a solid at 20 degrees Celsius . Its molecular weight is 357.2 g/mol .科学的研究の応用
有機エレクトロルミネッセンスデバイス(OLED)
1-(4-ブロモフェニル)ピレン誘導体は、OLEDでの潜在的な用途のために合成され、特性評価されています。 これらの化合物は、紫外線励起下で強い青色発光を示し、これはOLEDディスプレイの開発に不可欠です . これらの誘導体のエレクトロルミネッセンス性能がテストされており、高い輝度と発光効率を備えた有望な結果が示されています .
蛍光プローブ
ピレン系化合物、例えば1-(4-ブロモフェニル)ピレンは、その強い青色蛍光と高い量子収率により、蛍光プローブの優れた候補となっています。 これらのプローブは、生物学的および化学的センサーで、さまざまな分析物を高感度に検出するために使用できます .
太陽電池
ピレン誘導体の光物理学的特性により、太陽電池での使用に適しています。 光を吸収して電気エネルギーに変換する能力を活用することで、光起電力デバイスの効率を向上させることができます .
有機合成
1-(4-ブロモフェニル)ピレンは、有機合成の中間体として役立ちます。 その臭素原子は、さらなる官能基化に使用でき、化学者はさまざまな用途で幅広い複雑な分子を合成できます .
材料科学
材料科学では、ピレン系化合物の熱安定性と平面性により、機械的および電気的特性が向上した新素材の開発に貢献しています。 これらの材料は、電子デバイスやその他の高性能用途の製造に使用できます .
環境化学
ピレンとその誘導体は、分子間相互作用と環境プロセスを研究するための貴重なツールです。 その独特の物理化学的特性と空気安定性により、環境中の汚染物質の監視と分析に適しています .
有機電界効果トランジスタ(FET)
ピレン系化合物は、固体状態での高い電荷移動度により、有機FETの開発に使用されています。 これらのトランジスタは、フレキシブルエレクトロニクスの主要な構成要素であり、ディスプレイやセンサーなど、さまざまな用途で使用できます .
金属有機構造体(MOF)
ピレン系MOFは、ガス貯蔵、分離、触媒における潜在的な用途のために合成されています。 これらのMOFの合成後修飾により、機能性を向上させ、特定の用途に合わせて調整できます .
将来の方向性
Pyrene and its derivatives, including 1-(4-Bromophenyl)pyrene, have been the subject of extensive research due to their unique properties and potential applications. They have been used in the synthesis of metal–organic frameworks (MOFs), which have shown promising results in several applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and bio-medical applications . Future research will likely continue to explore these and other potential applications.
作用機序
Target of Action
1-(4-Bromophenyl)pyrene is a compound that is often used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in these reactions .
Mode of Action
The mode of action of 1-(4-Bromophenyl)pyrene involves its interaction with the organoboron reagents in the SM cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 1-(4-Bromophenyl)pyrene are primarily related to the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental to many biochemical pathways.
Pharmacokinetics
For example, it is a solid at 20 degrees Celsius and is sensitive to light . It is soluble in toluene , which suggests that it may be lipophilic and could potentially be absorbed and distributed in lipid-rich tissues.
Result of Action
The result of the action of 1-(4-Bromophenyl)pyrene is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This can lead to the creation of new organic compounds, depending on the specific organoboron reagents used in the reaction .
Action Environment
The action of 1-(4-Bromophenyl)pyrene can be influenced by various environmental factors. For example, the SM cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction, and thus the action of 1-(4-Bromophenyl)pyrene, could potentially occur in a variety of environmental conditions. The specific influence of these factors on the compound’s action, efficacy, and stability would likely depend on the specific reaction conditions and organoboron reagents used .
生化学分析
Biochemical Properties
It is known that similar compounds, such as benzo[a]pyrene, can interact with various enzymes and proteins . These interactions often involve the aromatic hydrocarbon receptor (AhR) pathway
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Similar compounds are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that similar compounds can have varying effects at different dosages
Metabolic Pathways
Similar compounds are known to be metabolized via the cytochrome P450-dependent metabolic processes
Transport and Distribution
Similar compounds are known to be highly fat-soluble and therefore tend to accumulate in fat and liver tissues
Subcellular Localization
Similar compounds are known to localize in various subcellular compartments
特性
IUPAC Name |
1-(4-bromophenyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Br/c23-18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTYOSSWOHFFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622771 | |
| Record name | 1-(4-Bromophenyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345924-29-0 | |
| Record name | 1-(4-Bromophenyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

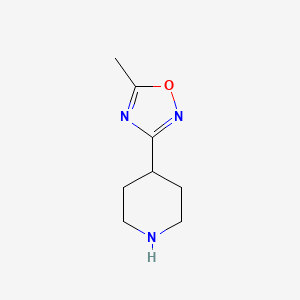
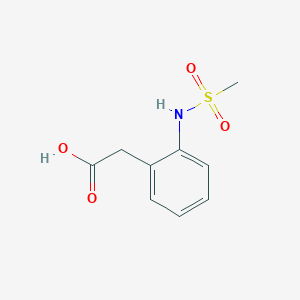
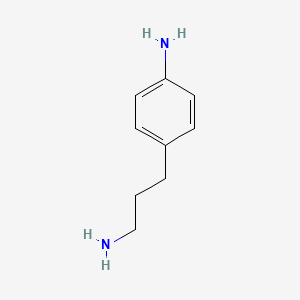
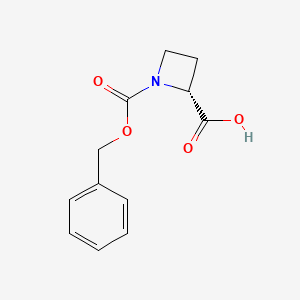
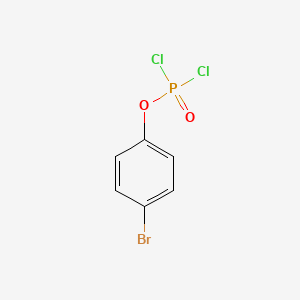

![1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1603540.png)
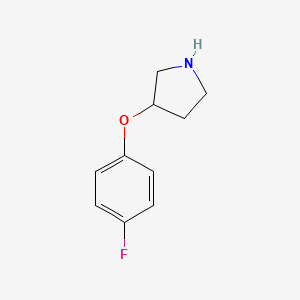

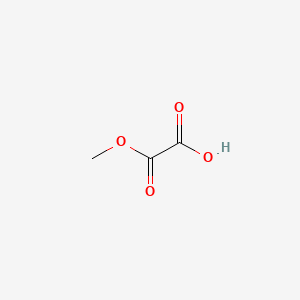
![6-Methoxybenzo[d][1,3]dioxol-4-amine](/img/structure/B1603545.png)
